molecular formula C9H11N3O4 B14382170 N-Methoxy-N-methyl-N'-(3-nitrophenyl)urea CAS No. 88132-19-8

N-Methoxy-N-methyl-N'-(3-nitrophenyl)urea

Cat. No.: B14382170
CAS No.: 88132-19-8
M. Wt: 225.20 g/mol
InChI Key: DBULIIJPYRHLNY-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-N’-(3-nitrophenyl)urea is an organic compound that belongs to the class of N-substituted ureas This compound is characterized by the presence of a methoxy group, a methyl group, and a nitrophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-N’-(3-nitrophenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of N-methoxy-N-methylamine with 3-nitrophenyl isocyanate in an organic solvent under controlled temperature conditions can yield the desired product . Another method involves the use of carbamoyl chlorides, where the corresponding amine reacts with 3-nitrophenyl carbamoyl chloride .

Industrial Production Methods

Industrial production of N-substituted ureas, including N-Methoxy-N-methyl-N’-(3-nitrophenyl)urea, often employs scalable and environmentally friendly processes. One such method involves the use of water as a solvent, where the nucleophilic addition of amines to potassium isocyanate occurs without the need for organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-N’-(3-nitrophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted ureas, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Methoxy-N-methyl-N’-(3-nitrophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methyl-N’-(4-nitrophenyl)urea
  • N-Methoxy-N-methyl-N’-(2-nitrophenyl)urea
  • N-Methoxy-N-methyl-N’-(3-chlorophenyl)urea

Uniqueness

N-Methoxy-N-methyl-N’-(3-nitrophenyl)urea is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs .

Properties

CAS No.

88132-19-8

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

1-methoxy-1-methyl-3-(3-nitrophenyl)urea

InChI

InChI=1S/C9H11N3O4/c1-11(16-2)9(13)10-7-4-3-5-8(6-7)12(14)15/h3-6H,1-2H3,(H,10,13)

InChI Key

DBULIIJPYRHLNY-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC

Origin of Product

United States

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